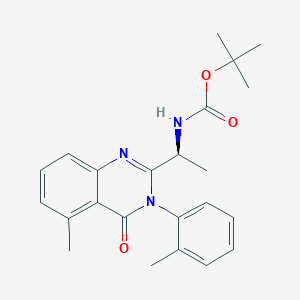

(S)-tert-butyl (1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate

Description

(S)-tert-butyl (1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate is a chiral quinazolinone derivative featuring a tert-butyl carbamate-protected ethylamine side chain and an ortho-methylphenyl (o-tolyl) substituent at position 3 of the quinazolinone core. The compound’s molecular formula is C22H25N3O3, with a calculated molecular weight of 379.46 g/mol.

The tert-butyl carbamate group serves as a protective moiety for the amine functionality, a common strategy in medicinal chemistry to modulate solubility or prevent undesired reactivity during synthesis.

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-[5-methyl-3-(2-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-14-10-7-8-13-18(14)26-20(16(3)24-22(28)29-23(4,5)6)25-17-12-9-11-15(2)19(17)21(26)27/h7-13,16H,1-6H3,(H,24,28)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSYCDCZYMKHPX-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-butyl (1-(5-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)ethyl)carbamate is a novel compound with potential biological activity, particularly as an inhibitor of cholinesterases. This article reviews its biological properties, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C23H27N3O3

- Molecular Weight : 393.48 g/mol

- CAS Number : 936024-96-3

Cholinesterase Inhibition

Research indicates that (S)-tert-butyl carbamate derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these compounds can be as low as 10 nM for AChE and 3 nM for BChE, demonstrating their potency compared to existing anticholinesterase drugs .

Table 1: Cholinesterase Inhibition Potency

| Compound | IC50 (nM) AChE | IC50 (nM) BChE |

|---|---|---|

| (S)-tert-butyl carbamate | 10 | 3 |

| Physostigmine | >353 | >102 |

| Other Carbamates | Variable | Variable |

The mechanism by which (S)-tert-butyl carbamate inhibits cholinesterases involves the formation of a stable enzyme-inhibitor complex. This interaction prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. The selectivity and enantioselectivity observed in these compounds suggest that the (S)-configuration is particularly effective in binding to the active site of cholinesterases .

Study 1: In Vivo Efficacy

In a study examining the effects of (S)-tert-butyl carbamate on cognitive function in animal models, it was found that administration led to improved memory retention and learning capabilities. The results indicated that the compound effectively increased synaptic acetylcholine levels, which correlated with enhanced cognitive performance.

Study 2: Toxicological Assessment

A comprehensive toxicological evaluation was conducted to assess the safety profile of (S)-tert-butyl carbamate. The study revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential clinical applications.

Potential Therapeutic Applications

Given its potent cholinesterase inhibitory activity, (S)-tert-butyl carbamate may have therapeutic implications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to enhance cholinergic transmission could provide symptomatic relief and improve cognitive function in affected individuals.

Comparison with Similar Compounds

Table 1: Key Differences Between Target Compound and Analogues

Patent-Derived Analogues ()

discloses compounds like tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate, which features a chromenone-pyrazolo[3,4-d]pyrimidine hybrid core . Key comparisons include:

- Core Complexity: The patent compound’s fused chromenone-pyrimidine system increases rigidity and molecular weight (615.7 g/mol) compared to the simpler quinazolinone core.

- Substituent Effects : Fluorine atoms at multiple positions enhance lipophilicity and metabolic stability, whereas the target compound’s o-tolyl group prioritizes steric effects over electronic modulation.

- Melting Point: The patent compound melts at 163–166°C, suggesting moderate crystallinity, while quinazolinones typically exhibit higher melting points due to hydrogen-bonding networks.

Table 2: Comparison with Patent Compounds

Key Observations and Limitations

Data Gaps : Melting points, solubility, and bioactivity data for the target compound are unavailable in the provided evidence, limiting direct comparisons.

Synthetic Trends: While the target compound’s synthesis may align with classical quinazolinone routes, fluorinated analogues require advanced coupling strategies .

Q & A

Q. What safety protocols are essential for handling this compound in a research setting?

- Methodological Answer : Wear OSHA-approved goggles, nitrile gloves, and lab coats. Use fume hoods for weighing and synthesis. Store at 2–8°C in sealed containers to prevent degradation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.